![molecular formula C20H15N3OS B2603796 4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide CAS No. 1004222-50-7](/img/structure/B2603796.png)
4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide is a heterocyclic compound . It is a solid substance with an empirical formula of C18H19N3S . The molecule is part of a large group of heterocyclic compounds known as pyrimidines, which are integral parts of DNA and RNA and impart diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure of 4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide can be represented by the SMILES stringC1(N(CC2)CCC2CC3=CC=CC=C3)=C4C(SC=C4)=NC=N1
. The InChI key for the compound is AJQCKNBBHOVJGO-UHFFFAOYSA-N
. More detailed structural analysis such as NMR and IR spectra are not available in the retrieved sources . Physical And Chemical Properties Analysis
4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide is a solid substance . Its molecular weight is 309.43 . More detailed physical and chemical properties such as melting point, IR, NMR data, and elemental analysis are not available in the retrieved sources .Wissenschaftliche Forschungsanwendungen
Anti-Breast-Cancer Activity
4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide and its derivatives have been studied for their potential anti-breast-cancer activity . In particular, dihydroartemisinin-pyrrolo[2,3-d]pyrimidine and dihydroartemisinin-pyrido[2,3-d]pyrimidine derivatives have shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . These derivatives have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .
CDK4/6 Inhibitors
The compound is structurally similar to selective CDK4/6 inhibitors ribociclib and palbociclib, which are used in the treatment of estrogen receptor positive (ER+) advanced breast cancer . These inhibitors feature a pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine moiety, respectively . Therefore, 4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide could potentially be explored as a CDK4/6 inhibitor.
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Although the specific compound “4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide” was not mentioned, similar compounds have been studied for their potential as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . This suggests that 4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide could potentially be explored in this area as well.
Antibacterial and Antifungal Activity
Thieno[2,3-d]pyrimidines have been studied for their antibacterial and antifungal activities . Given the structural similarity, 4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide could potentially have similar properties.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-benzyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-19(23-18-17-10-11-25-20(17)22-13-21-18)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDXAGLWZQUXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.